Technical Monograph: 2-[[(Butylamino)carbonyl]oxy]ethyl Acrylate in Biomedical Matrices
Technical Monograph: 2-[[(Butylamino)carbonyl]oxy]ethyl Acrylate in Biomedical Matrices
The following technical guide is structured to provide an exhaustive analysis of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (referred to herein as BACOEA ), specifically tailored for application scientists and drug delivery engineers.
[1]
Executive Summary
2-[[(Butylamino)carbonyl]oxy]ethyl acrylate (CAS: 63225-53-6) is a mono-functional urethane acrylate monomer characterized by a unique dual-functionality: a reactive acrylate terminus for radical polymerization and a carbamate (urethane) linker capable of extensive hydrogen bonding.[1][2] While traditionally utilized as a reactive diluent in high-performance coatings, its utility in drug delivery systems (DDS) and biomaterials is emerging due to its ability to impart toughness, flexibility, and self-healing properties to polymer networks.[1]
This guide dissects the chemical architecture of BACOEA, establishing its role in synthesizing mechanically adaptive hydrogels and eluting coatings.[1] It provides a validated protocol for incorporating BACOEA into a drug-eluting matrix, ensuring reproducibility and scientific rigor.[1]
Chemical Architecture & Physicochemical Properties[1][3][4]
Structural Analysis
The molecule consists of three distinct functional domains, each contributing to its behavior in a polymer matrix:[1]
-
Acrylate Head (
): The site of free-radical propagation, allowing covalent integration into polymer backbones (e.g., with HEMA or PEGDA).[1] -
Ethyl Urethane Linker (
): The critical "hard segment."[1] The carbamate group acts as a hydrogen bond donor (NH) and acceptor (C=O), facilitating non-covalent physical crosslinking.[1] This is the mechanism behind the self-healing and energy-dissipating capability of BACOEA-derived polymers.[1] -
Butyl Tail (
): A hydrophobic "soft segment" that lowers the glass transition temperature ( ), imparting flexibility and facilitating permeability for hydrophobic drug molecules.[1]
Key Properties Table[1]
| Property | Value | Relevance to Protocol |
| CAS Number | 63225-53-6 | Identity verification.[1][3][4] |
| Molecular Weight | 215.25 g/mol | Stoichiometric calculations.[1] |
| Appearance | Colorless to pale yellow liquid | Quality control (yellowing indicates oxidation).[1] |
| Density | 1.06 g/mL (25°C) | Volumetric dosing accuracy.[1] |
| Refractive Index | Optical clarity assessment for coatings.[1] | |
| Solubility | Soluble in organic solvents; Low water solubility (~5 g/L) | Requires co-solvent (e.g., DMSO, Ethanol) for aqueous hydrogel synthesis.[1] |
| Functionality | 1 (Mono-functional) | Acts as a chain extender/modifier, not a chemical crosslinker.[1] |
Synthesis & Manufacturing Logic
The synthesis of BACOEA follows a nucleophilic addition mechanism where the hydroxyl group of 2-Hydroxyethyl Acrylate (HEA) attacks the electrophilic carbon of n-Butyl Isocyanate .[1] This reaction is atom-efficient (100% atom economy) and typically catalyzed by organotin compounds.[1]
Reaction Pathway Visualization
The following diagram illustrates the synthesis pathway and the subsequent radical polymerization mechanism.
Figure 1: Synthesis of BACOEA and its integration into polymer networks via radical polymerization and physical hydrogen bonding.
Biomedical Application: Tough, Self-Healing Drug Delivery Matrices[1]
Context: Conventional hydrogels (e.g., PEG, Alginate) are often brittle.[1] In transdermal patches or dynamic tissue scaffolds (e.g., cardiac patches), mechanical failure leads to "dose dumping" or loss of adhesion.[1] Solution: Incorporating BACOEA introduces supramolecular hydrogen bonding .[1] The urethane groups break and reform under stress, dissipating energy and preventing catastrophic failure, while the butyl chains modulate drug diffusion rates.[1]
Validated Protocol: Synthesis of a BACOEA-Modified Hydrogel
Objective: Synthesize a tough, flexible hydrogel film for the controlled release of a model hydrophobic drug (e.g., Ibuprofen or Dexamethasone).[1]
Materials Required:
-
Monomer A: 2-Hydroxyethyl methacrylate (HEMA) - Backbone.[1]
-
Monomer B: BACOEA (CAS 63225-53-6) - Toughness/Flexibility Modifier.[1]
-
Crosslinker: Poly(ethylene glycol) diacrylate (PEGDA, MW 575) - Chemical Crosslinker.[1]
-
Photoinitiator: Irgacure 2959 (1-[4-(2-Hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propane-1-one).[1]
-
Solvent: Ethanol/Water (70:30 v/v) - Required to solubilize BACOEA.[1]
Step-by-Step Methodology:
-
Pre-Polymer Solution Preparation:
-
In a shielded amber vial, mix HEMA and BACOEA in a 70:30 molar ratio.
-
Rationale: High BACOEA content increases hydrophobicity; 30% is optimal for balancing mechanical toughness with water uptake.[1]
-
Add 1 mol% PEGDA (relative to total monomer).[1]
-
Dissolve the monomer mixture in Ethanol/Water (70:[1]30) to achieve a final monomer concentration of 3M.[1]
-
-
Drug Loading (Direct Entrapment):
-
Initiator Addition:
-
Curing (Photopolymerization):
-
Inject the solution between two glass plates separated by a 1mm Teflon spacer.[1]
-
Expose to UV light (365 nm, intensity ~10 mW/cm²) for 15 minutes.[1]
-
Self-Validation: The resulting film should be optically clear and elastomeric.[1] If opaque, phase separation occurred (increase ethanol ratio).[1] If tacky, curing was incomplete (increase UV time or check oxygen removal).[1]
-
-
Post-Curing Treatment:
-
Wash the hydrogel discs in distilled water for 24 hours to remove unreacted monomer and solvent.[1]
-
Caution: Collect wash water for HPLC analysis to quantify drug loss during washing (loading efficiency calculation).
-
Mechanism of Action & Release Kinetics[1]
The inclusion of BACOEA alters the drug release profile through two mechanisms:[1]
-
Hydrophobic Modulation: The butyl chain reduces water swelling ratio, slowing down the diffusion of water-soluble drugs and creating a depot effect for hydrophobic drugs.[1]
-
Tortuosity Factor: The physical crosslinks (H-bonds) create a denser network, increasing the path length for drug diffusion.[1]
Figure 2: Logical flow of drug release modulation via BACOEA network interactions.
Safety, Handling, and Regulatory[1][5]
While BACOEA is a valuable biomaterial precursor, strict safety protocols are required during the monomer handling phase.[1] Once polymerized and washed, the material is generally considered biocompatible, but residual monomer analysis is mandatory for clinical translation.[1]
GHS Classification (Monomer)[1]
-
Signal Word: Warning
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction (Sensitizer).[1]
-
H319: Causes serious eye irritation.[1]
Handling Protocol
-
PPE: Nitrile gloves (double gloving recommended due to acrylate permeability), safety goggles, and lab coat.[1]
-
Environment: All weighing and mixing must occur in a chemical fume hood.
-
Disposal: Uncured monomer must be disposed of as hazardous chemical waste.[1] Cured polymer can generally be treated as solid waste.[1]
References
-
Watson International. (n.d.).[1] 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate Product Specification. Retrieved from [Link][1]
-
Li, B., Ge, S., Zhao, X., et al. (2017).[1] Well-Tunable, 3D-printable, and Fast Autonomous Self-Healing Elastomers.[1] (Contextual citation regarding urethane acrylate utility in self-healing materials).
-
PTG Chemical. (n.d.).[1] Technical Data Sheet: Photomer 4184. Retrieved from [Link][1]
Sources
- 1. 2-(tert-Butylamino)ethyl methacrylate | C10H19NO2 | CID 19601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate | CymitQuimica [cymitquimica.com]
- 3. 2- (Butylamino)carbonyl oxy ethyl acrylate 63225-53-6 [sigmaaldrich.com]
- 4. アクリル酸2-[(ブチルカルバモイル)オキシ]エチル | 2-[(Butylcarbamoyl)oxy]ethyl Acrylate | 63225-53-6 | 東京化成工業株式会社 [tcichemicals.com]
